molecular formula C13H11FO2 B6371167 5-(3-Fluoro-5-hydroxyphenyl)-3-methylphenol CAS No. 1262002-45-8

5-(3-Fluoro-5-hydroxyphenyl)-3-methylphenol

Cat. No.: B6371167
CAS No.: 1262002-45-8
M. Wt: 218.22 g/mol
InChI Key: QAJQZDJYVREHBA-UHFFFAOYSA-N
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Description

5-(3-Fluoro-5-hydroxyphenyl)-3-methylphenol: is an organic compound characterized by the presence of both fluorine and hydroxyl functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluoro-5-hydroxyphenyl)-3-methylphenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-5-hydroxybenzaldehyde and 3-methylphenol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques ensures the consistent quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluoro-5-hydroxyphenyl)-3-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, hydroquinones, and substituted phenols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(3-Fluoro-5-hydroxyphenyl)-3-methylphenol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(3-Fluoro-5-hydroxyphenyl)-3-methylphenol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

IUPAC Name

3-(3-fluoro-5-hydroxyphenyl)-5-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2/c1-8-2-9(5-12(15)3-8)10-4-11(14)7-13(16)6-10/h2-7,15-16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJQZDJYVREHBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80683759
Record name 5-Fluoro-5'-methyl[1,1'-biphenyl]-3,3'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262002-45-8
Record name 5-Fluoro-5'-methyl[1,1'-biphenyl]-3,3'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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